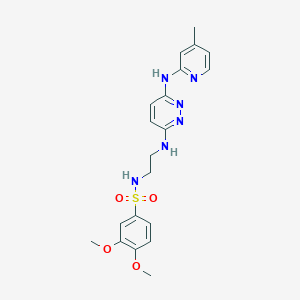

3,4-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-14-8-9-21-20(12-14)24-19-7-6-18(25-26-19)22-10-11-23-31(27,28)15-4-5-16(29-2)17(13-15)30-3/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,25)(H,21,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVYNGWKWZQENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound is characterized by its unique structure featuring methoxy groups and a complex pyridazin derivative, which may confer specific biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Methoxy Groups: Positioned at the 3 and 4 positions on the benzene ring.

- Pyridazin Derivative: Contains a 6-(4-methylpyridin-2-yl)amino group.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting enzymes such as dihydropteroate synthase, essential for folic acid synthesis in bacteria.

- Receptor Interaction: Potential interactions with various receptors could modulate signaling pathways related to inflammation or cell proliferation.

Biological Activity Studies

Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The mechanism involves competitive inhibition of bacterial folate synthesis. Studies have shown that compounds with similar structures can significantly inhibit the growth of various bacterial strains .

Anti-inflammatory Effects

Research indicates that certain sulfonamide derivatives can reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways . For instance, compounds similar to this compound have shown promise in reducing vascular inflammation in animal models .

Case Studies and Experimental Data

A study evaluating the cardiovascular effects of related benzenesulfonamide compounds demonstrated significant alterations in perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that these compounds could interact with calcium channels, influencing cardiac function .

| Compound | Effect on Perfusion Pressure | Reference |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | |

| 3,4-Dimethoxy-N-(2-aminoethyl)-benzenesulfonamide | Potentially similar effects | Hypothetical |

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for predicting the behavior of this compound in biological systems. Theoretical models suggest that compounds with similar structures can exhibit varying degrees of absorption, distribution, metabolism, and excretion (ADME). Computational studies using tools like SwissADME have been employed to predict these parameters for sulfonamide derivatives .

Scientific Research Applications

Pharmacological Research

3,4-Dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide has been explored for its potential as a pharmaceutical agent. Its sulfonamide group is particularly relevant in the context of enzyme inhibition, making it a candidate for the development of new therapeutic agents.

Case Study: Enzyme Inhibition

Research has indicated that similar sulfonamide compounds exhibit inhibitory effects on various enzymes, such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like Type 2 Diabetes Mellitus and Alzheimer's disease, suggesting that this compound could have therapeutic implications in these areas .

Antimicrobial Activity

Sulfonamide derivatives have historically been recognized for their antimicrobial properties. The structure of this compound suggests that it may possess similar activities.

Research Findings

In vitro studies have shown that related compounds exhibit significant antimicrobial activity against various bacterial strains, indicating that this compound could be a valuable addition to the arsenal of antimicrobial agents .

Antimalarial Research

Recent studies have focused on the design of sulfonamide derivatives as potential antimalarial agents. The unique structural characteristics of this compound may allow it to interact effectively with malaria parasites.

In Silico Studies

Virtual screening and molecular docking studies have been employed to evaluate the binding affinity of this compound against key enzymes involved in the malaria life cycle. These studies suggest promising antimalarial activity, warranting further investigation .

Neuroscientific Applications

Given the involvement of metabotropic glutamate receptors in neuropsychiatric disorders, compounds with similar structures to this compound may be studied for their effects on these receptors.

Potential Impacts

Research into related compounds has shown modulation of receptor activity, which could lead to advancements in treating conditions such as anxiety and depression .

Comparative Analysis Table

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SONH-) participates in acid-base chemistry and nucleophilic substitution reactions. Key reactions include:

Hydrolysis

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, 100°C), the sulfonamide bond cleaves to yield 3,4-dimethoxybenzenesulfonic acid and the corresponding amine derivative .

-

Basic Hydrolysis : In NaOH (5–10% w/v, 80°C), the sulfonamide releases sulfonate ions and the free amine.

Example Reaction:

N-Alkylation/Acylation

The secondary amine in the ethylamino linker undergoes alkylation or acylation. For example:

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form an amide .

-

Alkylation : Treating with methyl iodide (MeI) and NaH in DMF yields a tertiary amine .

Pyridazine and Pyridine Ring Reactivity

The pyridazine and pyridine rings exhibit electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions:

Electrophilic Substitution

-

Nitration : The pyridazine ring undergoes nitration at the 5-position using HNO/HSO (yield: 60–70%).

-

Halogenation : Bromination with Br/FeBr selectively substitutes the pyridine ring at the 3-position .

Cross-Coupling Reactions

-

Suzuki Coupling : The pyridazine ring reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh) catalysis to form biaryl derivatives .

-

Buchwald-Hartwig Amination : The pyridine ring’s halogen substituents enable C–N bond formation with aryl amines .

Methoxy Group Reactivity

The 3,4-dimethoxybenzene moiety participates in demethylation and oxidation:

Demethylation

-

BBr3_33-Mediated Demethylation : Cleaves methoxy groups to phenolic -OH groups at -20°C in DCM (yield: 85%).

Oxidation

-

KMnO4_44 Oxidation : Converts methoxy groups to quinone structures under acidic conditions (HSO, 60°C).

Reductive Reactions

The ethylamino linker and aromatic systems undergo hydrogenation:

-

Catalytic Hydrogenation : H/Pd-C reduces the pyridazine ring to a tetrahydropyridazine derivative (pressure: 50 psi, yield: 75%) .

Complexation with Metal Ions

The sulfonamide and pyridine nitrogen atoms act as ligands for metal ions:

Table 2: Spectroscopic Data for Reaction Products

| Product | (δ, ppm) | IR (cm) |

|---|---|---|

| Demethylated derivative | 6.8 (s, 2H, Ar-OH), 2.1 (t, 2H, NH) | 3450 (O–H), 1630 (C=N) |

| Acetylated amine | 2.3 (s, 3H, COCH), 3.5 (m, 2H) | 1720 (C=O), 1320 (S=O) |

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()

- Key Features: Fluorinated chromenone and pyrazolopyrimidine core. Molecular weight: 589.1 g/mol; Melting point: 175–178°C.

- Comparison :

- The fluorinated substituents increase polarity and metabolic stability compared to the methoxy groups in the target compound.

- The pyrazolopyrimidine core may confer stronger kinase inhibition activity, whereas the target’s pyridazine-pyridine system could offer distinct binding modes.

- Synthesis : Both compounds employ palladium-catalyzed cross-coupling, but the target lacks fluorine incorporation steps .

b. N-(2-Thiazolyl)-4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)benzenesulfonamide ()

- Key Features :

- Thiazole and tetrahydro-pyrimidinyl substituents.

- Synthesized via sulfathiazole derivatization.

- Comparison: The thiazole and thioxo-pyrimidine groups introduce sulfur-based interactions absent in the target compound.

c. 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine ()

- Key Features: Molecular weight: 391.46 g/mol; Benzodioxin and dimethylamino groups.

- Comparison: The dimethylamino group enhances solubility, while the benzodioxin moiety contributes to planar aromatic stacking. Lacks a sulfonamide group, limiting direct functional analogy to the target compound .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3,4-dimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide?

- Methodological Answer: A stepwise approach is advised:

Sulfonylation: Begin with 3,4-dimethoxybenzenesulfonyl chloride to introduce the sulfonamide group.

Amine Coupling: React the sulfonamide intermediate with ethylenediamine to form the ethylamino linker.

Pyridazine Functionalization: Couple the intermediate with 6-amino-pyridazin-3-ylamine, followed by reaction with 4-methylpyridin-2-ylamine.

- Key Techniques: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥95% purity threshold). Final structural validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure the compound’s structural integrity and purity during synthesis?

- Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopic Validation: Compare NMR chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridazine/pyridine regions) with analogous sulfonamide derivatives .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns aligned with the formula .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s enzyme inhibition potential?

- Methodological Answer:

- Kinetic Assays: Use fluorogenic or colorimetric substrates in dose-response experiments (e.g., 0.1–100 µM concentration range) to determine IC values.

- Control Strategies: Include positive controls (e.g., known sulfonamide inhibitors) and assess off-target effects via counter-screens.

- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants () and mechanism (competitive vs. noncompetitive) .

Q. How can computational methods predict the compound’s target binding interactions?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like carbonic anhydrase or kinase domains. Prioritize docking scores (ΔG < -8 kcal/mol) and hydrogen-bonding interactions with catalytic residues.

- Molecular Dynamics (MD): Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability and identify key hydrophobic/electrostatic contributions .

Q. What strategies resolve contradictions in binding affinity data across experimental replicates?

- Methodological Answer:

- Orthogonal Validation: Combine surface plasmon resonance (SPR) for real-time binding kinetics with isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Buffer Optimization: Test pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to stabilize protein-ligand interactions.

- Statistical Robustness: Apply Grubbs’ test to identify outliers and use triplicate measurements with ≤15% CV thresholds .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy, pyridazine → pyrimidine) and assess impact on activity.

- Multivariate Analysis: Use principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- High-Throughput Screening (HTS): Employ 96-well plate formats to test analogs against target panels, prioritizing hits with ≥10-fold selectivity .

Experimental Design & Data Analysis

Q. What statistical approaches optimize reaction yields during synthesis?

- Methodological Answer:

- Design of Experiments (DoE): Use a Box-Behnken design to vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%).

- Response Surface Modeling: Identify optimal conditions (e.g., 90°C, 15 mol% Pd(OAc), DMF) to maximize yield (≥70%) .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

- Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl).

- CYP Inhibition Screening: Test against CYP3A4/2D9 isoforms using luminescent substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.